1-氯甲基-环戊烷甲腈

货号 B2791531

CAS 编号:

112906-02-2

分子量: 143.61

InChI 键: JXGJKOPISDNFTG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

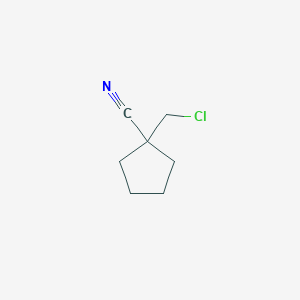

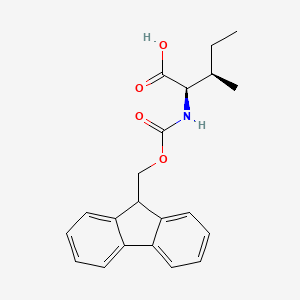

1-Chloromethyl-cyclopentanecarbonitrile is a chemical compound with the molecular formula C7H10ClN .

Molecular Structure Analysis

The molecular structure of 1-Chloromethyl-cyclopentanecarbonitrile consists of a cyclopentane ring with a carbonitrile (CN) group and a chloromethyl (CH2Cl) group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloromethyl-cyclopentanecarbonitrile are not explicitly mentioned in the search results .科学研究应用

合成与化学反应

- 1-氯甲基-环戊烷甲腈及其衍生物已用于各种合成和反应过程中。例如,1-(氯甲基)-1-甲基硅环戊烷由二氯(氯甲基)甲基硅烷合成,用作带有甲基官能团的硅环戊烷的合成起始物质(Vdovin et al., 1963)。

结构与构象研究

- 该化合物一直是实验和计算研究的主题,以了解其结构参数和构象稳定性。例如,使用拉曼和红外振动光谱研究了 1-氯甲基-1-氟硅环己烷,揭示了十二种不同的构象形式,其中椅轴向反式构象异构体最稳定(McFadden et al., 2020)。

光解研究

- 类似于 1-氯甲基-环戊烷甲腈的化合物的(例如 1-氯-1-亚硝基环己烷)的光解研究提供了对某些条件下双氯-亚硝基化合物的行为的见解(Gowenlock et al., 1974)。

分子结构分析

- 已经对 1-氯甲基-环戊烷甲腈衍生物(如 1,2,3,4,5,6-六甲基苯甲鎓离子)的分子结构进行了比较研究,以了解环境的影响和 R 基团的性质对结构的影响(Borodkin et al., 1996)。

在复杂化合物合成中的应用

- 该化合物已用于新型单核金属有机化合物的合成,展示了其在复杂化学合成中的多功能性(Chen et al., 2014)。

安全和危害

未来方向

属性

IUPAC Name |

1-(chloromethyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN/c8-5-7(6-9)3-1-2-4-7/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGJKOPISDNFTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloromethyl-cyclopentanecarbonitrile | |

Synthesis routes and methods

Procedure details

A solution of cyclopentanecarbonitrile (14.3 g, 150 mmol) in THF (25 ml) was added dropwise to a stirred solution of lithium diisopropylamide (158 mmol) in THF (150 ml) and hexane (100 ml), under dry nitrogen, keeping the temperature below -65°. After 0.5 h, the solution was warmed to ambient temperature and added to a stirred solution of bromochloromethane (49.4 ml, 750 mmol) in THF (50 ml) keeping the temperature below -65°. The solution was allowed to warm to ambient temperature and, after 18 h, poured into water (500 ml). The aqueous mixture was extracted with CHCl3 (3×250 ml). The extracts were washed with 2N HCl (100 ml) and H2O (100 ml), dried (MgSO4), and evaporated under reduced pressure to give an oil which was distilled to give a pale yellow oil (8.9 g) b.p. 96° at 10 mmHg.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2791450.png)

![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2791455.png)

![1-Boc-4-[cis-2-aminocyclohexyl]piperazine](/img/structure/B2791461.png)

![3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2791462.png)

![(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2791466.png)

![5-[[(5-Chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2791467.png)

![3-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2791468.png)

![N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide](/img/structure/B2791469.png)

![N'-[(1E)-(2-bromophenyl)methylidene]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2791471.png)